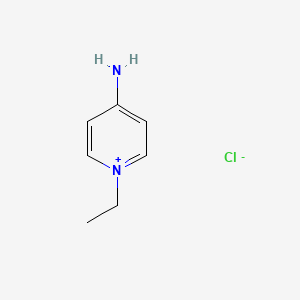
4-Benzoylphenyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylphenyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a benzoyl group attached to a phenyl carbonate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylphenyl phenyl carbonate typically involves the reaction of 4-benzoylphenol with phenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Benzoylphenol+Phenyl chloroformate→4-Benzoylphenyl phenyl carbonate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the reaction by reducing the required reaction temperature and time .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylphenyl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-Benzoylphenyl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polycarbonate resins and other polymers.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as flame retardants and coatings
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl phenyl carbonate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can undergo nucleophilic attack, leading to the formation of various intermediates. The carbonate group can also participate in transesterification reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Diphenyl Carbonate: Used in the production of polycarbonates.
Bis(methyl salicyl) Carbonate: Known for its reactivity benefits in melt polymerization.
Phenyl Benzoate: Used in the synthesis of mesogenic compounds.
Uniqueness: 4-Benzoylphenyl phenyl carbonate stands out due to its dual functional groups, which provide unique reactivity patterns and make it suitable for a wide range of applications in polymer chemistry and materials science .
Properties
CAS No. |
138615-89-1 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(4-benzoylphenyl) phenyl carbonate |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)24-20(22)23-17-9-5-2-6-10-17/h1-14H |
InChI Key |
HWNHXPIVQKNNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


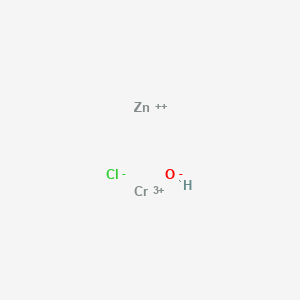
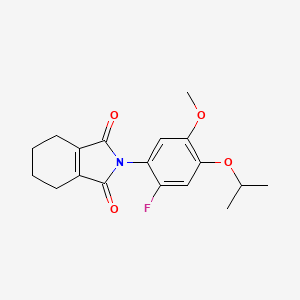
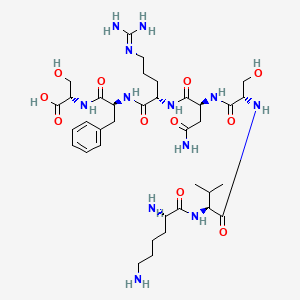
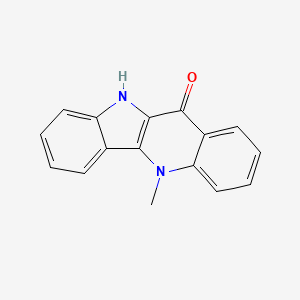
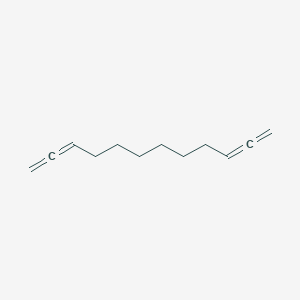

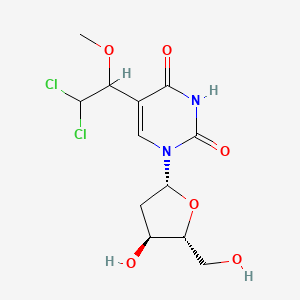

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
